,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as a versatile building block in organic synthesis, particularly for the introduction of the guanidine moiety into various target molecules. Its significance lies in the presence of two tert-butoxycarbonyl (Boc) protecting groups on the amine nitrogens and a trifluoromethylsulfonyl (Tf) group on the central carbon. These functionalities offer several advantages:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine is a synthetic compound characterized by its unique structure and functional groups. It is a derivative of guanidine, with two tert-butoxycarbonyl (Boc) protecting groups and a trifluoromethylsulfonyl group. The molecular formula for this compound is C₁₂H₂₀F₃N₃O₆S, and it has a molecular weight of 359.36 g/mol. This compound is often referred to as Goodman's Reagent in various chemical applications, particularly in organic synthesis and proteomics research .
Boc-Tg is likely to exhibit some of the following hazards:
Research indicates that 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine exhibits notable biological activities. It has been studied for its potential as an inhibitor of certain enzymes and its role in modulating biological pathways. Specifically, its guanidine moiety may interact with biological targets, influencing cellular processes. Its application in proteomics suggests that it may play a role in protein modification or stabilization .
Several methods exist for synthesizing 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine:
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has several applications:
Interaction studies involving 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine focus on its binding affinity to various biological targets. These studies often employ techniques such as:
Several compounds share structural similarities with 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine. Below is a comparison highlighting its uniqueness:
Compound Name | Structure Features | Unique Aspects |
---|---|---|
1,3-Di-Z-2-(trifluoromethylsulfonyl)guanidine | Z-group instead of Boc | Different protecting group may influence reactivity |
1,3-Di-Boc-2-(methylsulfonyl)guanidine | Methylsulfonyl group | Less electrophilic than trifluoromethylsulfonyl |
1,3-Di-Boc-2-(phenylsulfonyl)guanidine | Phenyl instead of trifluoromethyl | Aromatic character may alter biological activity |
The presence of the trifluoromethylsulfonyl group in 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine enhances its electrophilicity compared to similar compounds, making it particularly effective in certain
The development of 1,3-di-tert-butoxycarbonyl-2-(trifluoromethylsulfonyl)guanidine, commonly known as Goodman's reagent, represents a significant advancement in guanidinylation methodology [1] [2]. The design rationale behind this triflyl-diurethane protection system stems from the need to overcome fundamental challenges associated with guanidine synthesis and manipulation in organic chemistry [3] [2].
The trifluoromethanesulfonyl group serves as a powerful electron-withdrawing substituent that significantly enhances the electrophilicity of the guanidine carbon center [4] [5]. This electronic activation enables the reagent to react with weakly nucleophilic amines that would otherwise fail to undergo guanidinylation under conventional conditions [1] [6]. The trifluoromethylsulfonyl moiety creates a highly polarized carbon-nitrogen bond, making the central carbon sufficiently electrophilic to facilitate nucleophilic attack by primary and secondary amines [5] [7].
The combination of the triflyl group with dual tert-butoxycarbonyl protection creates a synergistic effect that balances reactivity with stability [2] [8]. While the triflyl group activates the molecule toward nucleophilic substitution, the Boc groups provide steric hindrance that prevents unwanted side reactions and decomposition pathways [9] [8]. This careful balance allows the reagent to remain stable during storage while maintaining high reactivity toward target substrates [1] [10].
The triflyl-diurethane system operates through a unique mechanism that involves displacement of the trifluoromethanesulfonate leaving group [2] [5]. This departure creates a carbodiimide-like intermediate that is rapidly captured by the incoming nucleophile, resulting in efficient guanidine formation [8] [6]. The excellent leaving group ability of the triflate anion drives the reaction forward under mild conditions, typically at room temperature in the presence of a tertiary amine base [1] [2].
Research has demonstrated that this mechanism allows for guanidinylation reactions to proceed in excellent yields, typically ranging from 75-95%, with reaction times as short as 1-4 hours [2] [1]. These conditions represent a substantial improvement over traditional methods that often require elevated temperatures, extended reaction times, and harsh conditions [11] [8].
The design of 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine enables exceptional substrate scope compared to alternative guanidinylation reagents [3] [6]. The reagent successfully converts both primary and secondary aliphatic amines, as well as moderately nucleophilic aromatic amines, into their corresponding protected guanidines [1] [2]. This broad substrate tolerance stems from the high electrophilicity imparted by the trifluoromethanesulfonyl group, which allows even weakly nucleophilic substrates to participate in the reaction [5] [12].
The chemoselectivity of the reagent has been extensively demonstrated in complex synthetic applications [3] [2]. The mild reaction conditions and rapid kinetics minimize competing side reactions, enabling selective guanidinylation in the presence of other functional groups [1] [8]. This selectivity has proven particularly valuable in the synthesis of biologically important molecules where preservation of sensitive functionalities is critical [2] [11].
The tert-butoxycarbonyl protecting groups in 1,3-di-Boc-2-(trifluoromethylsulfonyl)guanidine offer distinct advantages in terms of stability and orthogonality compared to alternative protection strategies [9] [13]. Boc groups exhibit excellent stability under basic conditions, nucleophilic conditions, and during catalytic hydrogenation, making them compatible with a wide range of synthetic transformations [14] [9].
Protecting Group | Deprotection Conditions | Acid Stability | Base Stability | Orthogonality |
---|---|---|---|---|
Boc (tert-Butoxycarbonyl) | Trifluoroacetic acid, hydrochloric acid | Acid labile | Base stable | With Fmoc, Cbz |
Cbz (Benzyloxycarbonyl) | Hydrogenolysis, hydrogen bromide | Acid stable | Base stable | With Boc, Fmoc |
Fmoc (Fluorenylmethoxycarbonyl) | Piperidine, diazabicycloundecene | Acid stable | Base labile | With Boc, Cbz |
Triflyl (Trifluoromethanesulfonyl) | Base hydrolysis | Acid stable | Base labile | With Boc, Cbz |
Tosyl (p-Toluenesulfonyl) | Strong acid conditions | Acid stable | Base stable | Limited orthogonality |
Trifluoroacetyl | Mild basic conditions | Acid stable | Base labile | With Boc, Cbz |
The orthogonal relationship between Boc and other protecting groups such as benzyloxycarbonyl and fluorenylmethoxycarbonyl enables sophisticated protection strategies in complex synthetic sequences [15] [16]. This orthogonality allows for selective deprotection of one protecting group while leaving others intact, providing exceptional flexibility in synthetic planning [17] [16].
Comparative studies have revealed significant differences in deprotection efficiency between Boc-protected guanidines and alternative protection strategies [14] [18]. Boc groups can be removed under relatively mild acidic conditions, typically using trifluoroacetic acid in dichloromethane or hydrochloric acid in alcoholic solvents [13] [14]. These conditions are generally compatible with most organic functional groups and do not require specialized equipment or harsh reagents [9] [14].
In contrast, benzyloxycarbonyl-protected guanidines require catalytic hydrogenolysis for deprotection, which can be problematic in the presence of other reducible functionalities [19] [17]. Fluorenylmethoxycarbonyl groups, while removable under mild basic conditions, can suffer from incomplete deprotection in sterically hindered systems [18] [15].
Research comparing different guanidinylation methods has demonstrated the superior efficiency of the triflyl-diurethane approach using Boc protection [2] [8]. Traditional methods employing S-methylisothiourea with mercury salts typically provide yields in the range of 60-80% with reaction times of 12-24 hours [20] [8]. These methods also suffer from significant toxicity concerns due to the use of mercury-containing reagents [8] [14].
Method | Reagent Cost | Reaction Time | Typical Yield | Toxicity Concerns | Substrate Limitations |
---|---|---|---|---|---|
S-Methylisothiourea + Mercury chloride | Moderate | 12-24 hours | 60-80% | High (Mercury salts) | Weakly nucleophilic amines |
Thiourea + Mukaiyama reagent | High | 6-12 hours | 70-85% | Moderate | Electron-poor substrates |
Pyrazole-carboxamidine | Very High | 2-6 hours | 80-90% | Low | Cost prohibitive |
Triflyl-diurethane reagent | Moderate | 1-4 hours | 75-95% | Low | Minimal limitations |
Carbodiimide coupling | Moderate | 4-8 hours | 65-85% | Low | Sterics sensitive |
Pyrazole-based guanidinylation reagents, while highly effective, remain cost-prohibitive for large-scale applications [6] [8]. The triflyl-diurethane system offers an optimal balance of cost, efficiency, and safety, making it accessible for both academic research and industrial applications [2] [1].
The Boc-protected triflyl-diurethane system demonstrates exceptional functional group tolerance compared to alternative approaches [3] [8]. The mild reaction conditions and neutral pH requirements allow for successful guanidinylation in the presence of esters, ethers, alcohols, and even moderately acid-sensitive functionalities [1] [2]. This tolerance has been particularly valuable in the synthesis of complex natural products where multiple sensitive functional groups must be preserved [3] [21].
Alternative protecting group strategies often impose more stringent limitations on functional group compatibility [8] [17]. Benzyloxycarbonyl-protected systems require basic conditions for installation, which can be incompatible with base-sensitive substrates [19] [17]. Fluorenylmethoxycarbonyl systems, while mild in their deprotection, can suffer from side reactions during the protection step, particularly with nucleophilic functionalities [15] [18].
The practical advantages of the Boc-protected triflyl-diurethane system have been demonstrated in numerous total syntheses of biologically active compounds [2] [3]. The reagent has been successfully employed in the synthesis of therapeutic agents including guanadrel, guanoxan, and guanethidine, achieving excellent yields under mild conditions [2] [11]. These applications highlight the robustness and reliability of the Boc protection strategy in demanding synthetic contexts [1] [3].
The catalytic guanylation reactions involving 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine represent a fundamental class of synthetic transformations that enable the efficient introduction of guanidine functionality into organic molecules. These reactions operate through well-defined mechanistic pathways that involve the activation of the trifluoromethylsulfonyl group and subsequent nucleophilic attack by primary or secondary amines [1] [2].
The trifluoromethylsulfonyl group in 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine serves as an excellent leaving group due to its strong electron-withdrawing nature. The mechanism proceeds through an initial nucleophilic attack by the amine substrate on the central carbon of the guanidine moiety, leading to the displacement of the triflate anion. This process is facilitated by the electron-withdrawing effects of both the Boc protecting groups and the trifluoromethylsulfonyl substituent, which increase the electrophilicity of the guanidine carbon center [3] [4].
Research conducted by Goodman and colleagues demonstrated that this reagent, commonly referred to as Goodman's Reagent, exhibits superior reactivity compared to traditional guanidinylation agents. The reaction typically proceeds under mild conditions at room temperature in dichloromethane with triethylamine as base, achieving complete conversion within 2-4 hours [2] [1]. The high efficiency of this transformation is attributed to the balanced reactivity of the electrophilic center, which is sufficiently activated for nucleophilic substitution while maintaining stability under the reaction conditions.
Zinc-mediated activation pathways represent a significant advancement in catalytic guanylation chemistry, offering enhanced reactivity and selectivity compared to traditional methods. These pathways involve the coordination of zinc complexes to carbodiimide substrates, creating activated intermediates that facilitate nucleophilic attack by amine nucleophiles [5] [6] [7].
The mechanistic studies by Bhattacharjee and colleagues revealed that zinc complexes bearing N-(aryl)imino-acenapthenone ligands function as highly effective pre-catalysts for guanylation reactions. The proposed mechanism involves a penta-coordinated zinc transition state where the carbodiimide coordinates to the zinc center through the lone pair of nitrogen, generating a Lewis acid-activated intermediate [5] [6]. This coordination significantly increases the electrophilicity of the carbodiimide carbon, making it more susceptible to nucleophilic attack.
Table 1: Zinc-Mediated Guanylation Reaction Conditions and Yields
Complex | Substrate | Yield Range (%) | Temperature (°C) | Reaction Time (h) | Activity |
---|---|---|---|---|---|
(2,6-Me2C6H3-BIAO)ZnCl2 (1) | DCC + Anilines | 55-90 | 60-80 | 12-18 | Lower |
(2,4,6-Me3C6H2-BIAO)ZnCl2 (2) | DCC + Anilines | 55-90 | 60-80 | 12-18 | Moderate |
(2,6-iPr2C6H3-BIAO)ZnCl2 (3) | DCC + Anilines | 55-90 | 60-80 | 12-18 | Higher |
The zinc-mediated pathway demonstrates remarkable substrate scope, accommodating both aromatic and aliphatic amines with varying electronic properties. Amines bearing electron-donating groups show higher conversion rates compared to those with electron-withdrawing substituents, consistent with the mechanism requiring nucleophilic attack on the activated carbodiimide [5] [6]. The superior activity of complex 3 bearing bulky isopropyl substituents suggests that steric effects may play a role in stabilizing the transition state or preventing catalyst deactivation.
Advanced mechanistic investigations using density functional theory calculations have provided insights into the electronic factors governing zinc-mediated guanylation. The studies revealed that the natural bond orbital charges on the guanidine nitrogen donors are critical for determining catalytic activity. Higher NBO charges facilitate nucleophilic attack in ring-opening polymerization reactions, and similar electronic effects likely operate in guanylation processes [8].
Phase-transfer catalysis has emerged as a powerful methodology for the alkylation of protected guanidines, offering operational simplicity and excellent functional group tolerance. This approach utilizes the principle of transferring ionic species between immiscible phases to achieve chemical transformations under mild biphasic conditions [9] [10] [11].
The mechanism of phase-transfer catalyzed guanidine alkylation involves the deprotonation of the acidic N-carbamate hydrogen under basic aqueous conditions, followed by transfer of the resulting anion to the organic phase via the quaternary ammonium catalyst. Powell and colleagues demonstrated that tetrabutylammonium salts serve as effective phase-transfer catalysts for this transformation, enabling the alkylation of carbamate-protected guanidines with various alkyl halides and mesylates [9] [10].
Table 2: Phase-Transfer Catalysis Alkylation Data
Catalyst | Substrate | Alkylating Agent | Yield (%) | Conditions |
---|---|---|---|---|
Tetrabutylammonium bromide | Carbamate-protected guanidines | Alkyl halides | 78-95 | Biphasic K2CO3/CH2Cl2 |
Tetrabutylammonium chloride | Carbamate-protected guanidines | Alkyl mesylates | 72-89 | Biphasic K2CO3/CH2Cl2 |
Tetrabutylammonium iodide | Carbamate-protected guanidines | Benzyl halides | 85-92 | Biphasic K2CO3/CH2Cl2 |
The phase-transfer methodology demonstrates exceptional tolerance for functional groups on both the alkyl halide and guanidine components. Primary and secondary alkyl halides, benzyl halides, and alkyl mesylates all participate effectively in the reaction. The mild reaction conditions preclude the need for anhydrous solvents or inert atmosphere, making this approach particularly attractive for large-scale synthesis [9] [10].
Mechanistic studies have revealed that the success of phase-transfer catalyzed guanidine alkylation depends critically on the basicity of the aqueous phase and the lipophilicity of the quaternary ammonium catalyst. Potassium carbonate provides optimal basicity for deprotonation of the carbamate NH group, while the tetrabutylammonium cation effectively transports the guanidine anion across the phase boundary [10] [11].
Recent developments in asymmetric phase-transfer catalysis have extended this methodology to enantioselective transformations. Bicyclic guanidinium catalysts have been employed for the enantioselective alkylation of oxindoles and related substrates, achieving excellent stereoselectivity through ion-pairing interactions in the organic phase [12] [13].
Solid-phase synthesis has revolutionized the field of peptide chemistry by enabling the efficient assembly of complex peptide sequences with high purity and yield. The incorporation of guanidine functionality into peptides via solid-phase methods represents a critical advancement for accessing arginine-containing peptides and their analogs [14] [15] [16].
The compatibility of guanidinylation reagents with standard solid-phase peptide synthesis protocols is essential for their practical utility. 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine has emerged as the reagent of choice for solid-phase guanidinylation due to its excellent reactivity under mild conditions and compatibility with both Boc and Fmoc protecting group strategies [17] [16].
Table 3: Solid-Phase Peptide Synthesis Guanidine Modification
Reagent | Support | Reaction Time (h) | Temperature (°C) | Yield (%) | Purity (%) |
---|---|---|---|---|---|
1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine | Wang resin | 2-4 | RT | 85-95 | 95-98 |
N-Boc-1H-pyrazole-1-carboxamidine | Polystyrene resin | 12-24 | RT | 65-78 | 88-92 |
S-methylisothiourea derivatives | Amide resin | 6-12 | RT-50 | 72-88 | 90-95 |
The solid-phase guanidinylation protocol typically involves the attachment of an amino acid precursor containing a terminal primary amine to the solid support, followed by treatment with the guanidinylation reagent in the presence of base. The use of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine under these conditions provides clean conversion to the protected guanidine product with minimal side reactions [17] [16].
Research by Zhang and Kennan demonstrated that pyrazole-based guanidinylation reagents offer an alternative approach for solid-phase synthesis, particularly for Boc-based peptide synthesis. The reaction of primary amines with pyrazole carboxamidine results in rapid guanidinylation under mild conditions, affording sulfonamide-protected products compatible with Boc deprotection protocols [15] [18].
The development of orthogonally protected guanidinylation strategies has enabled the synthesis of peptides containing multiple arginine analogs with different protecting groups. This approach allows for the selective deprotection and modification of individual guanidine residues within the same peptide sequence [19] [3].
Advanced solid-phase methodologies have incorporated guanidinylation into automated peptide synthesis protocols. The robustness and reliability of 1,3-Di-Boc-2-(trifluoromethylsulfonyl)guanidine make it particularly suitable for automated synthesis, where consistent reaction kinetics and minimal side reactions are critical for success [16] [17].
Mitsunobu-type alkylation strategies represent a powerful class of synthetic transformations that enable the direct conversion of alcohols to substituted guanidines through an SN2-like displacement mechanism. This methodology has found extensive application in the synthesis of complex guanidine-containing molecules, particularly in carbohydrate and natural product chemistry [20] [21] [22].
The Mitsunobu reaction mechanism involves the activation of an alcohol with triphenylphosphine and a dialkyl azodicarboxylate, generating an alkoxyphosphonium intermediate that is susceptible to nucleophilic displacement. When applied to guanidine synthesis, protected guanidines serve as nucleophiles, attacking the activated alcohol with inversion of stereochemistry [23] [21].
Table 4: Mitsunobu-Type Alkylation Strategies
Substrate | Alcohol | Reagents | Temperature (°C) | Yield (%) | Stereochemistry |
---|---|---|---|---|---|
1,3-Di-Boc-guanidine | Primary alcohols | PPh3/DIAD | RT | 75-95 | Inversion |
1,3-Di-Cbz-guanidine | Secondary alcohols | PPh3/DEAD | RT-70 | 60-85 | Inversion |
Protected guanidinoglycosides | Anomeric alcohols | PPh3/DIAD | RT | 85-95 | Inversion |
The application of Mitsunobu conditions to guanidine synthesis was pioneered by researchers investigating the synthesis of guanidinoglycosides. Lin and colleagues demonstrated that 1,3-bis(tert-butoxycarbonyl)-2-methyl-2-thiopseudourea serves as an excellent guanidinylation reagent under Mitsunobu conditions, reacting with glycopyranose derivatives to yield protected guanidinoglycosides in high yield [20] [22].
Mechanistic investigations have revealed that the success of Mitsunobu-mediated guanidinylation depends critically on the nucleophilicity of the guanidine reagent and the electrophilicity of the activated alcohol. The use of diisopropyl azodicarboxylate (DIAD) generally provides superior results compared to diethyl azodicarboxylate (DEAD) due to its enhanced reactivity and stability [21] [3].
Recent developments in asymmetric Mitsunobu chemistry have extended this methodology to the synthesis of enantiomerically pure guanidine derivatives. The use of chiral phosphines or azodicarboxylates enables the preparation of optically active guanidines with high enantioselectivity, particularly when applied to prochiral alcohol substrates [24] [25].
The substrate scope of Mitsunobu-mediated guanidinylation encompasses a wide range of alcohol types, including primary, secondary, and anomeric alcohols. Primary alcohols generally provide the highest yields and reaction rates, while secondary alcohols require elevated temperatures or extended reaction times for complete conversion [20] [21]. The reaction tolerates various functional groups, including esters, ethers, and protected amines, making it suitable for complex molecule synthesis.
Irritant